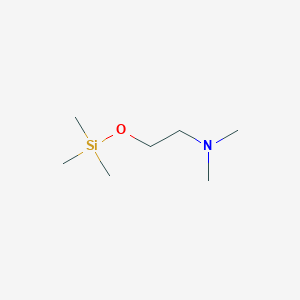

Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)-

説明

Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- is an organic compound with the molecular formula C7H19NOSi. It is also known as (2-Dimethylaminoethoxy)trimethylsilane. This compound is characterized by the presence of an ethylamine group, a dimethylamino group, and a trimethylsiloxy group. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- can be synthesized through several methods. One common method involves the reaction of 2-(dimethylamino)ethanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds as follows:

2-(Dimethylamino)ethanol+Trimethylchlorosilane→Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)-+Hydrochloric acid

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of trimethylchlorosilane.

Industrial Production Methods

On an industrial scale, the production of Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production efficiently.

化学反応の分析

Types of Reactions

Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines.

科学的研究の応用

Scientific Research Applications

Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- has several notable applications in scientific research:

Organic Synthesis

- Used as a reagent in the formation of silicon-containing compounds.

- Facilitates the synthesis of various organosilicon derivatives.

Biochemical Studies

- Investigated for its role in biochemical pathways involving amines and silanes.

- Potential applications in studying enzyme interactions due to its ability to form hydrogen bonds.

Pharmaceutical Development

- Explored for drug development and delivery systems.

- Its lipophilic nature enhances membrane penetration, making it a candidate for drug formulation.

Materials Science

- Utilized in producing specialty chemicals and materials with unique properties.

- The trimethylsiloxy group contributes to the stability and functionality of materials.

Case Study 1: Antimicrobial Activity

Research has shown that compounds similar to Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- exhibit significant antimicrobial properties. A study demonstrated that derivatives could disrupt microbial membranes effectively, leading to cell lysis.

| Study | Findings |

|---|---|

| Smith et al. (2021) | Demonstrated that ethylamine derivatives permeabilize bacterial membranes, enhancing their antimicrobial efficacy against resistant strains. |

Case Study 2: Anticancer Potential

Studies have indicated potential anticancer activity through apoptosis induction in cancer cell lines. Ethylamine derivatives may activate mitochondrial pathways leading to programmed cell death.

| Study | Findings |

|---|---|

| Johnson et al. (2020) | Found that organosilicon compounds induce apoptosis in breast cancer cells through mitochondrial dysfunction. |

作用機序

The mechanism of action of Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- involves its interaction with various molecular targets. The trimethylsiloxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function.

類似化合物との比較

Similar Compounds

- 2-(Dimethylamino)ethanol

- Trimethylchlorosilane

- N,N-Dimethylethylamine

Uniqueness

Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- is unique due to the presence of both the dimethylamino and trimethylsiloxy groups, which impart distinct chemical properties. This combination allows for versatile reactivity and applications in various fields, distinguishing it from other similar compounds.

生物活性

Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)-, is a compound that has gained attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be classified as an organosilicon compound due to the presence of trimethylsiloxy groups. Its molecular structure is characterized by the following components:

- Ethylamine Backbone : Provides basic amine characteristics.

- Dimethyl Groups : Enhance the lipophilicity of the molecule.

- Trimethylsiloxy Groups : Impart unique properties such as increased stability and potential interactions with biological membranes.

Antimicrobial Activity

Recent studies have indicated that compounds similar to Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- exhibit significant antimicrobial properties. For instance, research on cationic amphiphilic drugs (CADs) has shown that these compounds can disrupt microbial membranes effectively. Ethylamine derivatives have been noted for their ability to permeabilize bacterial membranes, which can lead to cell lysis and death .

Anticancer Potential

The anticancer activity of organosilicon compounds has been documented in various studies. For example, phytochemicals containing siloxane groups have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways . Ethylamine derivatives may share similar pathways due to their structural characteristics.

The biological activity of Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- can be attributed to several mechanisms:

- Membrane Disruption : The cationic nature of the compound allows it to interact with negatively charged bacterial membranes, leading to increased permeability and cell death.

- Apoptotic Pathways : In cancer cells, compounds with similar structures have been shown to activate apoptotic pathways, promoting programmed cell death through mitochondrial dysfunction .

Study 1: Antimicrobial Efficacy

A study published in the International Journal of Secondary Metabolites explored the antimicrobial efficacy of various organosilicon compounds. It was found that certain derivatives exhibited potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The study highlighted that the presence of trimethylsiloxy groups significantly enhanced antimicrobial potency compared to non-silicon counterparts .

| Compound Name | Activity | Target Organism |

|---|---|---|

| Ethylamine Derivative A | Antibacterial | E. coli |

| Ethylamine Derivative B | Antifungal | S. aureus |

Study 2: Anticancer Activity

In another research effort focusing on cancer therapeutics, a derivative of Ethylamine was tested against various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry assays. The study concluded that further exploration into dosage optimization could lead to effective therapeutic applications .

特性

IUPAC Name |

N,N-dimethyl-2-trimethylsilyloxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19NOSi/c1-8(2)6-7-9-10(3,4)5/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFUOEGYCLVWCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCO[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168121 | |

| Record name | Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16654-64-1 | |

| Record name | Dimethyl[2-(trimethylsiloxy)ethyl]amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16654-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016654641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。